molecular formula C16H14BrNO5S B2779184 2-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide CAS No. 2034621-84-4

2-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide

Katalognummer B2779184
CAS-Nummer: 2034621-84-4
Molekulargewicht: 412.25
InChI-Schlüssel: QMBSSTFZCZYATD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a sulfonamide derivative and is also known as Br-FES or Br-2F-FES.

Wirkmechanismus

Br-FES works by binding to the estrogen receptor and blocking the action of estrogen. This prevents the growth and proliferation of estrogen-dependent cancer cells. In Alzheimer's disease, Br-FES reduces the formation of amyloid plaques by inhibiting the activity of beta-secretase, an enzyme that is involved in the formation of amyloid plaques.
Biochemical and Physiological Effects:
Br-FES has been found to have minimal toxicity and is well-tolerated in animal studies. It has been shown to have a high binding affinity for the estrogen receptor and is a potent inhibitor of breast cancer cell growth. In Alzheimer's disease, Br-FES has been found to reduce the formation of amyloid plaques and improve cognitive function in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Br-FES in lab experiments is its high selectivity for the estrogen receptor, which allows for targeted inhibition of estrogen-dependent cancer cells. However, one limitation is that Br-FES may not be effective in patients with estrogen-independent breast cancer. Additionally, further studies are needed to determine the optimal dosage and administration of Br-FES for therapeutic use.

Zukünftige Richtungen

Future research on Br-FES could focus on its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies are needed to determine the safety and efficacy of Br-FES in human clinical trials. Other potential applications of Br-FES could include its use in the treatment of other estrogen-dependent diseases, such as endometrial cancer or osteoporosis.

Synthesemethoden

Br-FES can be synthesized using a multi-step synthesis process. The first step involves the reaction of 2-furylboronic acid and 3-furylboronic acid with 2-bromoethanol in the presence of a palladium catalyst to form 2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethanol. The second step is the reaction of the hydroxyethyl intermediate with benzenesulfonyl chloride to form Br-FES.

Wissenschaftliche Forschungsanwendungen

Br-FES has been studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of breast cancer cells by blocking the estrogen receptor. Br-FES has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to reduce the formation of amyloid plaques in the brain.

Eigenschaften

IUPAC Name

2-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO5S/c17-13-4-1-2-5-14(13)24(20,21)18-11-16(19,12-7-9-22-10-12)15-6-3-8-23-15/h1-10,18-19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBSSTFZCZYATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CO3)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.